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molecular formula C6H11NO2 B157445 4-Acetylmorpholine CAS No. 1696-20-4

4-Acetylmorpholine

Cat. No. B157445
M. Wt: 129.16 g/mol
InChI Key: KYWXRBNOYGGPIZ-UHFFFAOYSA-N
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Patent
US06977255B2

Procedure details

Condensation of the lithium enolate of N-acetyl morpholine (2.2 ml) with methyl 2-hydroxy-3-trifluoromethanesulfonyloxy-benzoate (3.56 g, 11.9 mmol) yielded the salicylacatamide (3.6 g). Cyclodehydration of the product with trifluormethanesulfonic anhydride (5.5 ml) as described above yielded the product as a colourless solid (1.21 g).
[Compound]
Name
lithium enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
methyl 2-hydroxy-3-trifluoromethanesulfonyloxy-benzoate
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1)(=[O:3])[CH3:2].O[C:11]1[C:20]([O:21][S:22]([C:25]([F:28])([F:27])[F:26])(=[O:24])=[O:23])=[CH:19][CH:18]=[CH:17][C:12]=1[C:13](OC)=[O:14].FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O>>[N:4]1([C:1]2[O:3][C:11]3[C:20]([O:21][S:22]([C:25]([F:26])([F:27])[F:28])(=[O:23])=[O:24])=[CH:19][CH:18]=[CH:17][C:12]=3[C:13](=[O:14])[CH:2]=2)[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1

Inputs

Step One
Name
lithium enolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(C)(=O)N1CCOCC1
Name
methyl 2-hydroxy-3-trifluoromethanesulfonyloxy-benzoate
Quantity
3.56 g
Type
reactant
Smiles
OC1=C(C(=O)OC)C=CC=C1OS(=O)(=O)C(F)(F)F
Step Two
Name
Quantity
5.5 mL
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yielded the salicylacatamide (3.6 g)

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C=1OC2=C(C(C1)=O)C=CC=C2OS(=O)(=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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